

Spectroscopic Profile of 2-Amino-6-bromo-3-methylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-bromo-3-methylquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound **2-Amino-6-bromo-3-methylquinoline**. Due to the limited availability of direct experimental spectra in public databases, this document incorporates predicted data and analogous experimental data from structurally related compounds to offer a representative spectroscopic profile. This information is intended to support researchers in the identification, characterization, and application of this molecule in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Amino-6-bromo-3-methylquinoline** (Molecular Formula: $C_{10}H_9BrN_2$, Molecular Weight: 237.10 g/mol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **2-Amino-6-bromo-3-methylquinoline** is not readily available in the surveyed literature. The expected chemical shifts can be inferred from the analysis of structurally similar quinoline derivatives.

Table 1: Predicted 1H NMR and ^{13}C NMR Data for **2-Amino-6-bromo-3-methylquinoline**

¹ H NMR		¹³ C NMR	
Chemical Shift (ppm)	Assignment	Chemical Shift (ppm)	Assignment
~2.2 - 2.5	-CH ₃	~18 - 22	-CH ₃
~5.0 - 6.0	-NH ₂	~110 - 115	C-Ar
~7.0 - 8.0	Ar-H	~120 - 140	C-Ar
~145 - 150	C-Ar (C-Br)		
~155 - 160	C-Ar (C-N)		
~158 - 162	C-Ar (C-NH ₂)		

Note: These are estimated values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-6-bromo-3-methylquinoline** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3450 - 3300	N-H	Symmetric & Asymmetric Stretching
3100 - 3000	C-H (Aromatic)	Stretching
2960 - 2850	C-H (Methyl)	Stretching
1650 - 1600	C=N, C=C	Ring Stretching
1620 - 1550	N-H	Bending
1470 - 1430	C-H (Methyl)	Bending
850 - 750	C-H (Aromatic)	Out-of-plane Bending
600 - 500	C-Br	Stretching

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of **2-Amino-6-bromo-3-methylquinoline** is available from databases such as PubChem.[\[1\]](#)

Table 3: Predicted Mass Spectrometry Data[\[1\]](#)

Adduct	Calculated m/z
[M+H] ⁺	237.0022
[M+Na] ⁺	258.9841
[M-H] ⁻	234.9876
[M] ⁺	235.9944

Note: 'M' represents the parent molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in characteristic M and M+2 peaks.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for **2-Amino-6-bromo-3-methylquinoline**, based on standard laboratory practices for similar compounds.[\[2\]](#)

NMR Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of **2-Amino-6-bromo-3-methylquinoline** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **¹H NMR Acquisition:** A standard proton spectrum is acquired using a 90° pulse. The spectral width is typically set from -2 to 12 ppm. Data is acquired for 16-32 scans with a relaxation delay of 1-2 seconds.

- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C spectrum is acquired. The spectral width is typically set from 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

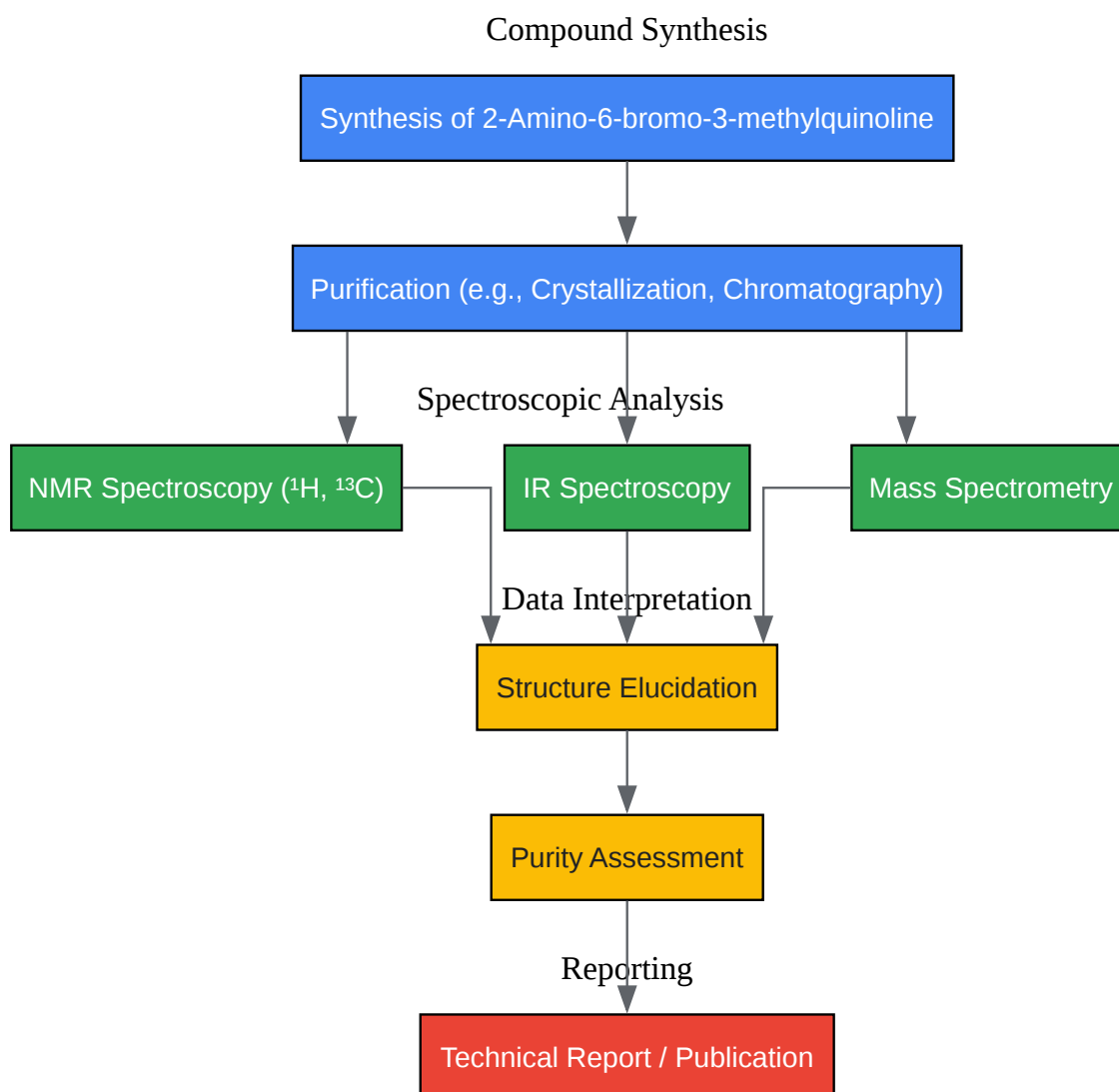
- **Sample Preparation:** For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm^{-1}). Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.
- **Data Acquisition:** The sample solution is introduced into the ion source. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 amu). Data is acquired in both positive and negative ion modes to observe different adducts.
- **Data Processing:** The resulting mass spectrum is analyzed to identify the molecular ion peak and other characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like **2-Amino-6-bromo-3-methylquinoline**.



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Caption: Generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

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